molecular formula C20H25N3O5S2 B7458527 4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide

4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide

Cat. No. B7458527
M. Wt: 451.6 g/mol
InChI Key: JBPLPCDAXDGMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide is a chemical compound used in scientific research for its potential pharmacological properties. This compound is also known as MS023, a small molecule inhibitor of PRMT5, which has been shown to have anti-tumor activity. The purpose of

Mechanism of Action

MS023 works by inhibiting the activity of PRMT5, which leads to a decrease in the methylation of histone proteins. This, in turn, affects gene expression and can lead to changes in cellular processes. The inhibition of PRMT5 has been shown to have anti-tumor activity, making MS023 a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
The biochemical and physiological effects of MS023 are still being studied. However, it has been shown to have anti-tumor activity in preclinical studies, indicating that it may have potential as a cancer treatment. Further research is needed to determine the full extent of its effects on cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using MS023 in lab experiments is its potential as a cancer treatment. It has been shown to have anti-tumor activity in preclinical studies, making it a promising candidate for further research. However, one limitation is that its effects on cellular processes are still being studied, and more research is needed to determine its full potential.

Future Directions

There are several future directions for research on 4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide. One direction is to further investigate its potential as a cancer treatment. Preclinical studies have shown promising results, and more research is needed to determine its efficacy in human trials. Another direction is to study its effects on cellular processes in more detail. This could lead to a better understanding of its mechanism of action and potential therapeutic uses. Additionally, research could be done to develop more efficient synthesis methods for MS023, which could make it more accessible for scientific research.

Synthesis Methods

The synthesis of 4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide involves a multi-step process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-(methylsulfonyl)piperidine to form 4-(4-methylpiperidin-1-yl)sulfonyl-3-nitrobenzoic acid. This is followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-(bromomethyl)benzenesulfonamide to form the final product.

Scientific Research Applications

4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide has been shown to have potential pharmacological properties, particularly as an inhibitor of PRMT5. PRMT5 is an enzyme that plays a role in gene expression and has been implicated in various diseases, including cancer. MS023 has been shown to have anti-tumor activity in preclinical studies, making it a promising candidate for further research.

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-15-10-12-23(13-11-15)30(27,28)19-8-4-17(5-9-19)20(24)22-14-16-2-6-18(7-3-16)29(21,25)26/h2-9,15H,10-14H2,1H3,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPLPCDAXDGMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.